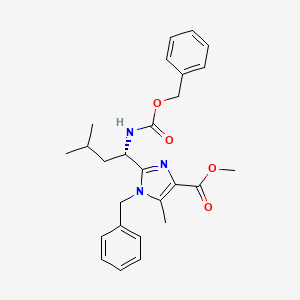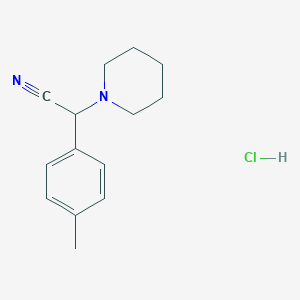![molecular formula C10H14FNO B1407052 1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine CAS No. 1500333-71-0](/img/structure/B1407052.png)
1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine
Overview
Description
“1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine”, also known as FEMMA, is a molecule with potential implications in various fields of research and industry. It has a CAS Number of 1500333-71-0 and a molecular weight of 183.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14FNO/c1-12-8-9-2-4-10(5-3-9)13-7-6-11/h2-5,12H,6-8H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.23 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Serotonin Transporter Imaging Agents
1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine derivatives have been researched for their applications as serotonin transporter (SERT) imaging agents. Studies have shown that these compounds display high binding affinities to SERT, with Ki values ranging from 0.03 to 1.4 nM. The 18F labeled derivatives demonstrate significant brain uptake and retention, making them promising agents for positron emission tomography (PET) imaging to map SERT binding sites in the brain (Parhi et al., 2007).
Dopamine Receptor Ligands
Derivatives of this compound have been synthesized as analogs for dopamine D4 receptor ligands. These compounds, with modifications, have shown high affinity and selectivity for the dopamine D4 subtype over other receptors, suggesting their potential use in PET imaging for dopamine D4 receptors (Tietze et al., 2006).
Neurokinin-1 Receptor Antagonists
In the realm of neuropharmacology, certain derivatives of this chemical have been investigated for their role as neurokinin-1 receptor antagonists. These compounds exhibit high affinity and efficacy, suggesting potential applications in clinical tests related to emesis and depression (Harrison et al., 2001).
Myocardial Fatty Acid Metabolism Imaging
Radiofluorinated derivatives of this compound have been explored as PET probes for assessing myocardial fatty acid metabolism. These compounds have shown promising uptake in heart tissue in animal models, indicating their potential use in clinical PET tracers for studying heart diseases (Tu et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-[4-(2-fluoroethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12-8-9-2-4-10(5-3-9)13-7-6-11/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNSDSAAFAUOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1406972.png)




![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)
![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)
![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)
